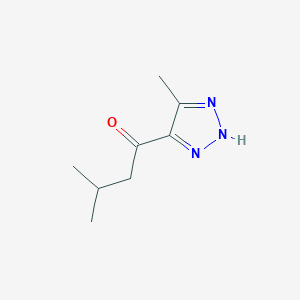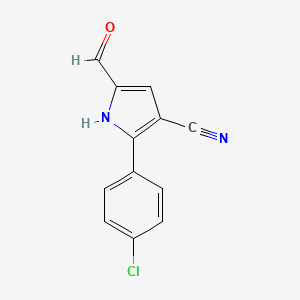
Tris(ethylenediamine)nickel(II) dichloride xhydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(ethylenediamine)nickel(II) dichloride xhydrate typically involves the reaction of nickel(II) chloride hexahydrate with ethylenediamine in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as:
[ \text{NiCl}_2 \cdot 6\text{H}_2\text{O} + 3\text{H}_2\text{NCH}_2\text{CH}_2\text{NH}_2 \rightarrow [\text{Ni(H}_2\text{NCH}_2\text{CH}_2\text{NH}_2)_3]\text{Cl}_2 \cdot x\text{H}_2\text{O} ]
The reaction is typically performed in a minimum amount of distilled water, and the resulting crystals are purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, maintaining precise control over reaction conditions, and employing industrial-grade reagents to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Tris(ethylenediamine)nickel(II) dichloride xhydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state nickel complexes.
Substitution: Ligands in the complex can be substituted with other ligands, leading to the formation of different coordination compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand substitution reactions typically involve other amines or phosphines under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction can produce nickel(I) complexes. Substitution reactions result in new coordination compounds with different ligands .
Scientific Research Applications
Tris(ethylenediamine)nickel(II) dichloride xhydrate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other nickel complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Mechanism of Action
The mechanism of action of Tris(ethylenediamine)nickel(II) dichloride xhydrate involves its ability to form stable complexes with various ligands. The nickel(II) ion in the complex can interact with different molecular targets, influencing their structure and function. The pathways involved in these interactions depend on the specific application and the nature of the ligands present .
Comparison with Similar Compounds
Similar Compounds
Tris(ethylenediamine)cobalt(III) chloride dihydrate: Similar in structure but contains cobalt instead of nickel.
Tris(ethylenediamine)iron(II) chloride: Contains iron instead of nickel.
Tris(ethylenediamine)copper(II) chloride: Contains copper instead of nickel.
Uniqueness
Tris(ethylenediamine)nickel(II) dichloride xhydrate is unique due to its specific coordination geometry and the properties imparted by the nickel(II) ion.
Properties
Molecular Formula |
C6H20Cl2N6NiO-6 |
|---|---|
Molecular Weight |
321.86 g/mol |
IUPAC Name |
2-azanidylethylazanide;nickel(2+);dichloride;hydrate |
InChI |
InChI=1S/3C2H6N2.2ClH.Ni.H2O/c3*3-1-2-4;;;;/h3*3-4H,1-2H2;2*1H;;1H2/q3*-2;;;+2;/p-2 |
InChI Key |
KJOFBNKDRYJDPR-UHFFFAOYSA-L |
Canonical SMILES |
C(C[NH-])[NH-].C(C[NH-])[NH-].C(C[NH-])[NH-].O.[Cl-].[Cl-].[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


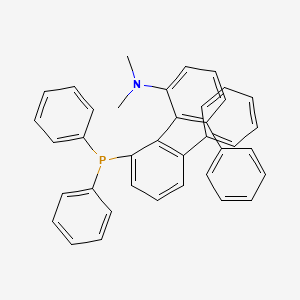
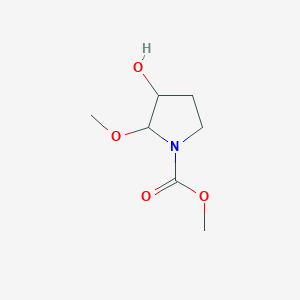
![2-(Difluoromethoxy)-4-nitrobenzo[d]oxazole](/img/structure/B12868697.png)
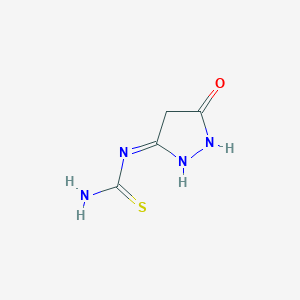

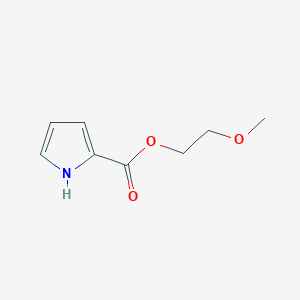
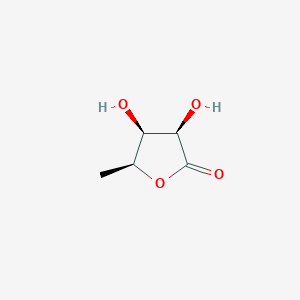
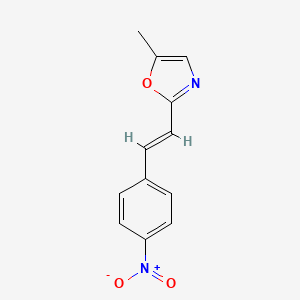
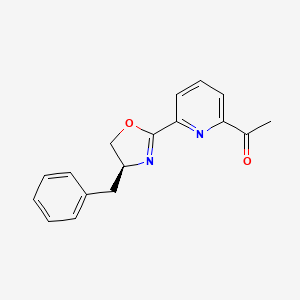
![2-Chlorobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12868749.png)
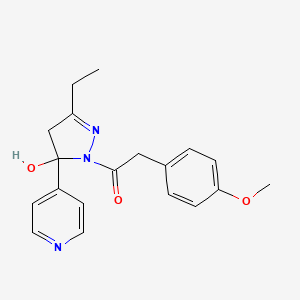
![2-Acetylbenzo[d]oxazole-6-carboxamide](/img/structure/B12868753.png)
